Quinoxaline, 6-isothiocyanato-

Description

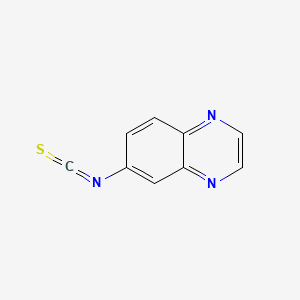

Structure

3D Structure

Properties

IUPAC Name |

6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORXSWKNPSHQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Isothiocyanatoquinoxaline

Foreword

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] Among these, 6-isothiocyanatoquinoxaline (CAS No: 135306-56-8) emerges as a pivotal synthetic intermediate.[2] The isothiocyanate functional group (-N=C=S) is a versatile handle for nucleophilic addition reactions, making this molecule a valuable building block in the synthesis of more complex bioactive molecules and pharmaceutical agents, such as Brimonidine.[2][3]

This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 6-isothiocyanatoquinoxaline. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers field-proven insights for robust characterization, and is grounded in authoritative scientific references to ensure accuracy and reliability.

Synthetic Strategy and Pathway

The synthesis of 6-isothiocyanatoquinoxaline is most efficiently achieved from its corresponding primary amine, 6-aminoquinoxaline. The transformation of an aromatic amine to an isothiocyanate is a well-established reaction, with thiophosgene (CSCl₂) being the most common and effective reagent for this purpose.[4][5]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the isothiocyanate group. The carbon-nitrogen double bond of the isothiocyanate is formed from the primary amine precursor, 6-aminoquinoxaline, and a thiocarbonyl source, pointing directly to thiophosgene. The 6-aminoquinoxaline precursor can, in turn, be synthesized through the reduction of a nitro group, a common and high-yielding transformation in aromatic chemistry.

Caption: Retrosynthetic pathway for 6-isothiocyanatoquinoxaline.

Synthetic Workflow

The forward synthesis involves two primary stages:

-

Stage 1: Precursor Synthesis: Reduction of commercially available 6-nitroquinoxaline to 6-aminoquinoxaline.

-

Stage 2: Isothiocyanate Formation: Reaction of 6-aminoquinoxaline with thiophosgene to yield the final product.

Caption: Overall synthetic workflow from 6-nitroquinoxaline.

Experimental Protocols

Stage 1: Synthesis of 6-Aminoquinoxaline

The reduction of the nitro group is a standard procedure, often accomplished with high efficiency using catalytic hydrogenation.[6]

Protocol:

-

To a solution of 6-nitroquinoxaline (5.0 g, 28.6 mmol) in methanol (200 mL), add 10% Palladium on carbon (500 mg, 10 wt%).

-

Fit the reaction flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

-

Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (6-nitroquinoxaline) and the appearance of a new, more polar spot (6-aminoquinoxaline) indicates reaction completion.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during and after filtration.

-

Wash the filter cake with additional methanol (50 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoquinoxaline as a yellow to brown solid.[6] The product is often of sufficient purity for the next step, but can be recrystallized from a benzene or ethanol/water mixture if necessary.[6]

Stage 2: Synthesis of 6-Isothiocyanatoquinoxaline

This step involves the use of thiophosgene, a highly toxic and corrosive reagent.[7][8] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol:

-

Suspend 6-aminoquinoxaline (3.0 g, 20.7 mmol) and calcium carbonate (3.1 g, 30.9 mmol) in a biphasic solvent system of dioxane (50 mL) and water (25 mL).

-

Causality: Calcium carbonate is used as an acid scavenger. The reaction of thiophosgene with the amine liberates two equivalents of hydrochloric acid (HCl). CaCO₃ neutralizes this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.[4]

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.8 mL, 23.8 mmol) in dioxane (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Expert Insight: A rapid color change is often observed upon addition of thiophosgene. Maintain vigorous stirring to ensure efficient mixing in the biphasic system.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the 6-aminoquinoxaline is consumed.

-

Once complete, dilute the mixture with water (100 mL) and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 6-isothiocyanatoquinoxaline as a solid.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-isothiocyanatoquinoxaline.[2]

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| Infrared (IR) Spectroscopy | Functional Group Identification | A very strong, broad, and characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[9][10] |

| ¹H NMR Spectroscopy | Structural Elucidation (Proton Environment) | Complex aromatic region signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the isothiocyanate group. |

| ¹³C NMR Spectroscopy | Structural Elucidation (Carbon Skeleton) | Signals for all nine carbons. The isothiocyanate carbon (-N=C =S) is expected to appear in the 130-140 ppm range. Quaternary carbon signals can be identified via DEPT experiments or by their lower intensity.[11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak [M]⁺ should be observed at m/z = 187, corresponding to the molecular formula C₉H₅N₃S.[2] |

Chromatographic Analysis

| Technique | Purpose | Methodology |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water gradient can be used to determine the purity of the final product. A single major peak should be observed.[1][2] |

Detailed Characterization Protocols

Protocol: NMR Sample Preparation

-

Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to make unambiguous assignments.[12]

Protocol: IR Sample Preparation (ATR)

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans. The characteristic isothiocyanate peak is a key diagnostic feature.[13]

Protocol: Mass Spectrometry (GC-MS or ESI-MS)

-

For Electron Ionization (EI), a dilute solution in a volatile solvent like dichloromethane can be injected into a GC-MS system.

-

For Electrospray Ionization (ESI), a dilute solution in a solvent like methanol or acetonitrile can be directly infused or analyzed via LC-MS.[14]

-

The primary goal is to observe the molecular ion peak to confirm the molecular weight.[15]

Safety and Handling

-

Thiophosgene (CSCl₂): Highly toxic by inhalation and skin absorption, and corrosive.[8][16][17] It is a lachrymator and can cause delayed pulmonary edema.[7] Always handle in a well-ventilated fume hood with appropriate PPE. Decompose any residual thiophosgene with a basic solution (e.g., 10% NaOH) before disposal.

-

Quinoxaline Derivatives: Many nitrogen-containing heterocyclic compounds have biological activity and should be handled with care.[18][19] Avoid inhalation of dust and skin contact.

-

Solvents: Dichloromethane and dioxane are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of 6-isothiocyanatoquinoxaline via the reaction of 6-aminoquinoxaline with thiophosgene is a reliable and established method. The success of the synthesis hinges on careful control of reaction conditions and stringent adherence to safety protocols, particularly when handling thiophosgene. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques, with IR spectroscopy providing a definitive diagnostic check for the presence of the isothiocyanate functional group. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. (n.d.).

- Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (n.d.). PubMed.

- Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. (n.d.). Benchchem.

- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.

- IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. (n.d.). ResearchGate.

- The infrared spectra of organic thiocyanates and isothiocyanates. (1958). Scilit.

- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (n.d.). Benchchem.

- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). PubMed.

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (n.d.). Chemical Papers.

- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International.

- Quinoxaline 6-Isothiocyanate | 135306-56-8. (n.d.). SynThink Research Chemicals.

- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica.

- Thiophosgene: - An overview. (2020).

- 5-Bromo-6-isothiocyanatoquinoxaline | C9H4BrN3S | CID 4460274. (n.d.). PubChem.

- Thiophosgene in Organic Synthesis. (n.d.). ResearchGate.

- Thiophosgene. (n.d.). Wikipedia.

- 5-BROMO-6-ISOTHIOCYANATE QUINOXALINE | 134892-46-9. (n.d.). ChemicalBook.

- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing.

- 6-Aminoquinoxaline | 6298-37-9 | FA05410. (n.d.). Biosynth.

- Recent advancement in the synthesis of isothiocyanates. (n.d.). Chemical Communications (RSC Publishing).

- 6-Aminoquinoxaline. (n.d.). ChemBK.

- THIOPHOSGENE. (n.d.). CAMEO Chemicals - NOAA.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- 6-Aminoquinoxaline synthesis. (n.d.). ChemicalBook.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).

- 6-Aminoquinoxaline 95 6298-37-9. (n.d.). Sigma-Aldrich.

- Thiophosgene. (n.d.). Grokipedia.

- 6-Aminoquinoxaline. (n.d.). Chem-Impex.

- 134892-46-9|5-Bromo-6-isothiocyanatoquinoxaline|BLD Pharm. (n.d.).

- 5-Bromo-6-isothiocyanatoquinoxaline. (n.d.). LGC Standards.

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).

- Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021). NIH.

- NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF. (n.d.). ResearchGate.

- NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023). Mendeley Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thiophosgene: - An overview [moltuslab.com]

- 17. grokipedia.com [grokipedia.com]

- 18. biosynth.com [biosynth.com]

- 19. chembk.com [chembk.com]

Spectroscopic properties of 6-isothiocyanatoquinoxaline

An In-Depth Technical Guide to the Spectroscopic Properties of 6-Isothiocyanatoquinoxaline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-isothiocyanatoquinoxaline (CAS No: 135306-56-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Quinoxaline scaffolds are considered "privileged structures" in pharmacology due to their wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1][2]. The introduction of the isothiocyanate (-N=C=S) group at the 6-position provides a reactive electrophilic site, making this molecule a valuable building block for synthesizing novel therapeutic agents and chemical probes through conjugation to biological nucleophiles. A thorough understanding of its spectroscopic signature is paramount for structural confirmation, purity assessment, and monitoring its reactivity in chemical and biological systems. This guide details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.

Introduction: The Significance of 6-Isothiocyanatoquinoxaline

6-Isothiocyanatoquinoxaline belongs to a class of nitrogen-containing heterocyclic compounds that are cornerstones in the development of modern pharmaceuticals[2]. The quinoxaline ring system itself is a key pharmacophore found in various antibiotics and compounds active against tumors[1]. The isothiocyanate functional group is a potent electrophile known for its ability to form stable thiourea linkages with primary and secondary amines, such as the ε-amino group of lysine residues in proteins. This reactivity is the basis for the biological activity of many natural and synthetic isothiocyanates, which often involves the modulation of cellular signaling pathways like the Nrf2 antioxidant response[3].

Therefore, 6-isothiocyanatoquinoxaline represents a powerful molecular tool. Its spectroscopic properties are not merely for identification; they are critical for understanding its electronic structure, confirming its integrity, and quantifying its reactions in complex biological milieu.

Synthesis and Purity Considerations

The definitive spectroscopic characterization of any compound begins with a pure sample. 6-Isothiocyanatoquinoxaline is typically synthesized from its corresponding primary amine, 6-aminoquinoxaline. Common synthetic methods for converting aromatic amines to isothiocyanates involve reagents like thiophosgene or a two-step process using carbon disulfide and a coupling agent[4][5][6]. A more modern, photocatalyzed approach using carbon disulfide under mild, visible-light conditions has also been developed, offering an environmentally friendlier alternative[7].

Given that residual starting materials or side products can interfere with spectroscopic analysis, chromatographic purification (e.g., HPLC) is essential. A certificate of analysis for a commercial standard of this compound typically includes data from ¹H-NMR, Mass Spectrometry, HPLC, and IR to ensure high purity[8].

Core Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is arguably the most direct method for confirming the presence of the isothiocyanate functional group. This group possesses a strong, characteristic asymmetric stretching vibration that is easily identified.

-

Key Diagnostic Peak: The most prominent feature in the IR spectrum of 6-isothiocyanatoquinoxaline is the intense and sharp absorption band corresponding to the asymmetric stretch of the -N=C=S group. This band typically appears in the range of 2000-2200 cm⁻¹ [5]. Its high intensity and location in a relatively uncongested region of the spectrum make it an unambiguous marker for the isothiocyanate moiety.

-

Aromatic Region: The quinoxaline core gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹)[9].

-

C=C and C=N Ring Stretching: A series of medium to strong bands appear in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic and heteroaromatic ring skeleton vibrations[9][10].

-

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~2100 | -N=C=S Asymmetric Stretch | Isothiocyanate | Strong, Sharp |

| 3100-3000 | =C-H Stretch | Aromatic (Quinoxaline) | Medium |

| 1600-1400 | C=C and C=N Ring Stretch | Aromatic (Quinoxaline) | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the substitution pattern and overall structure.

The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The quinoxaline ring system protons exhibit characteristic chemical shifts and coupling patterns. For 6-isothiocyanatoquinoxaline, we anticipate five aromatic protons.

-

Pyrazine Ring Protons (H-2, H-3): These protons are in a π-deficient ring and are significantly deshielded. They are expected to appear as doublets (or singlets if magnetically equivalent, though slight differences are likely) at the lowest field, typically in the δ 8.8-9.0 ppm range.

-

Benzenoid Ring Protons (H-5, H-7, H-8): These protons will appear at a slightly higher field than the pyrazine protons.

-

H-5: This proton is ortho to the isothiocyanate group and will likely be a doublet, shifted downfield due to the substituent's influence, around δ 8.2-8.4 ppm .

-

H-7 and H-8: These protons form a coupled system. H-8, being ortho to a ring nitrogen, will be a doublet around δ 8.0-8.2 ppm . H-7 will be a doublet of doublets, coupled to both H-5 and H-8, appearing around δ 7.8-8.0 ppm .

-

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton. Quinoxaline derivatives have been studied extensively by ¹³C NMR, providing a solid basis for signal assignment[11].

-

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to have a chemical shift in the range of δ 130-140 ppm .

-

Quinoxaline Carbons:

-

C-2 and C-3: These carbons are highly deshielded and typically appear around δ 145-150 ppm .

-

Ring Junction Carbons (C-4a, C-8a): These quaternary carbons are also found in the downfield region, often between δ 135-145 ppm .

-

Substituted Carbons (C-6): The carbon bearing the isothiocyanate group will have its chemical shift influenced by the substituent.

-

Other Aromatic Carbons (C-5, C-7, C-8): These will appear in the typical aromatic region of δ 120-135 ppm .

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| H-2, H-3 | 8.8 - 9.0 | d or s | Protons on the pyrazine ring. |

| H-5 | 8.2 - 8.4 | d | Ortho to the -NCS group. |

| H-8 | 8.0 - 8.2 | d | Part of the benzenoid ring. |

| H-7 | 7.8 - 8.0 | dd | Coupled to H-5 and H-8. |

| ¹³C | |||

| -NC S | 130 - 140 | Isothiocyanate carbon. | |

| C-2, C-3 | 145 - 150 | Pyrazine ring carbons. | |

| C-4a, C-8a | 135 - 145 | Quaternary ring junction carbons. | |

| C-5, C-7, C-8, C-6 | 120 - 135 | Remaining protonated and substituted benzenoid carbons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoxaline core. The spectrum is typically recorded in a solvent like ethanol or chloroform.

-

π → π* Transitions: The extended aromatic system of quinoxaline results in strong absorptions in the UV region. Multiple absorption bands are expected, characteristic of heteroaromatic compounds[12][13].

-

n → π* Transitions: The isothiocyanate group may exhibit a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the quinoxaline ring.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a molecule. For 6-isothiocyanatoquinoxaline (C₉H₅N₃S), the exact molecular weight is 187.0255 g/mol .

-

Molecular Ion (M⁺): In techniques like Electron Ionization (EI) or soft ionization methods like Electrospray Ionization (ESI), a prominent peak corresponding to the molecular ion is expected at m/z 187 . High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

-

Fragmentation Pattern: The fragmentation of isothiocyanates is well-characterized[14]. Key fragmentation pathways for 6-isothiocyanatoquinoxaline would likely include:

-

Loss of NCS: A fragment corresponding to the loss of the isothiocyanate group (•NCS, 58 Da) would result in a peak at m/z 129 , representing the quinoxaline radical cation. This is often a significant fragmentation pathway[14].

-

Ring Fragmentation: Further fragmentation of the stable quinoxaline ring would occur under higher energy conditions.

-

Experimental Protocols & Workflows

Reproducible and high-quality data depend on meticulous experimental execution. The following are generalized protocols for the spectroscopic analysis of 6-isothiocyanatoquinoxaline.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of 6-isothiocyanatoquinoxaline.

-

Sample Preparation: Accurately weigh 5-10 mg of 6-isothiocyanatoquinoxaline and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved[15].

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio[15][16].

-

¹³C NMR Acquisition: Acquire a 1D proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (~1024 or more). Use a 45-90° pulse angle and a relaxation delay of 2-5 seconds[15].

-

Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard (TMS).

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or Ge) and apply pressure to ensure good contact.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹[12][16].

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or chloroform). From this stock, prepare a dilute solution in a 1 cm path length quartz cuvette to achieve an absorbance maximum between 0.5 and 1.5 AU[17].

-

Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline scan to correct for solvent absorption and instrument optics.

-

Sample Measurement: Replace the reference cuvette with the sample cuvette and scan over the desired wavelength range (e.g., 200-500 nm)[16].

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length (1 cm).

Integrated Analysis and Conclusion

No single spectroscopic technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

Caption: Integrated data from multiple spectroscopic techniques confirms the molecule's identity.

For 6-isothiocyanatoquinoxaline, the analytical workflow is self-validating:

-

Mass Spectrometry confirms the correct molecular weight and elemental formula.

-

IR Spectroscopy provides definitive evidence for the crucial isothiocyanate functional group.

-

NMR Spectroscopy elucidates the precise arrangement of the hydrogen and carbon atoms, confirming the 6-position substitution pattern on the quinoxaline core.

-

UV-Vis Spectroscopy characterizes the electronic properties of the conjugated system, serving as a useful fingerprint and for quantitative analysis.

Together, these techniques provide an unambiguous and robust characterization of 6-isothiocyanatoquinoxaline, ensuring its identity and purity for its intended applications in research and drug development.

References

-

J. Chem. Sci. (2019) 131:106. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV–Vis and NMR). [Link]

-

Molecules. 2017 Aug; 22(8): 1367. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

-

Heliyon. 2023 Dec; 9(12): e22784. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. [Link]

-

Der Pharma Chemica, 2015, 7(12):27-32. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

-

IOSR Journal of Applied Physics. 2017. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

Org. Lett. 2023, 25, 31, 5692–5696. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]

-

Semantic Scholar. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

-

Chemical Papers. 1973, 27(6), 808-810. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

-

PubChem. 5-Bromo-6-isothiocyanatoquinoxaline. [Link]

-

J. Chem. Soc., Perkin Trans. 1, 1976, 1347-1351. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

-

ResearchGate. UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. [Link]

-

OUCI. Structural elucidation and quantitative analysis of noncovalent interaction in spiropyrrolidine compounds: Experimental and theoretical quantum mechanical studies. [Link]

-

ResearchGate. Ultraviolet absorption spectra of AITC at different pH and reaction... [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

-

American Journal of Organic Chemistry. 2015, 5(1), 14-56. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

Acta Chem. Scand. 17 (1963) 2143-2154. Mass Spectra of Isothiocyanates. [Link]

-

Molecules. 2021 May; 26(10): 2939. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

-

Journal of Chemical Technology and Metallurgy, 56, 5, 2021, 881-900. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

Biochemistry Research International. 2021, 2854217. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antimicrobial Activity of Momordica balsamina Leaf Extract. [Link]

-

Molecules. 2024 Jan; 29(2): 446. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

AUB ScholarWorks. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. [Link]

-

Molecules. 2002, 7(9), 680-688. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]

-

Atmos. Chem. Phys., 20, 1017–1027, 2020. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

Int J Mol Sci. 2023 Apr; 24(8): 7551. Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. [Link]

-

J Mass Spectrom. 2021 May;56(5):e4713. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. [Link]

-

J. Med. Chem. 2021, 64, 23, 17294–17304. Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. [Link]

-

ResearchGate. NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. [Link]

-

YouTube. Lec3 - Spectroscopy of Aromatic Compounds. [Link]

-

Anticancer Agents Med Chem. 2021;21(4):421-433. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

Mendeley Data, V1. NMR dataset for indole alkaloids isolated from Brucea javanica extract. [Link]

-

ResearchGate. Applications of biomolecular interaction analysis in drug development. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. iosrjournals.org [iosrjournals.org]

In-depth Technical Guide: Chemical Reactivity of the Isothiocyanate Group in Quinoxalines

<_ content_type="thought">

Introduction: The Quinoxaline-Isothiocyanate Scaffold - A Nexus of Reactivity and Biological Potential

The quinoxaline core, a fused bicyclic heterocycle containing a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5][6][7] When functionalized with an isothiocyanate (-N=C=S) group, the resulting quinoxaline-isothiocyanate molecule becomes a powerful tool for chemical biologists and drug developers. The isothiocyanate group is a highly reactive electrophilic moiety, readily participating in nucleophilic addition and cycloaddition reactions.[8][9] This inherent reactivity allows for the facile synthesis of a diverse array of derivatives, particularly thioureas, which are themselves a class of compounds with significant biological activities.[10]

This technical guide provides an in-depth exploration of the chemical reactivity of the isothiocyanate group when appended to a quinoxaline framework. We will delve into the electronic properties that govern its reactivity, explore the primary reaction pathways, provide validated experimental protocols, and discuss the implications for the design and synthesis of novel therapeutic agents.

Pillar 1: Understanding the Electrophilic Nature of the Isothiocyanate Group

The reactivity of the isothiocyanate group is fundamentally dictated by the electrophilic character of its central carbon atom.[8][11][12] This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The carbon atom in the -N=C=S moiety possesses a significant partial positive charge, making it a prime target for nucleophilic attack.

Several factors influence the reactivity of the isothiocyanate group:

-

Electronic Effects of the Quinoxaline Ring: The quinoxaline ring system is electron-deficient in nature. This inherent electronic property can further enhance the electrophilicity of the attached isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to isothiocyanates attached to electron-rich aromatic systems.

-

Steric Hindrance: The position of the isothiocyanate group on the quinoxaline ring and the presence of neighboring bulky substituents can sterically hinder the approach of nucleophiles, thereby modulating the reaction rate.

-

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often employed to facilitate the reaction between isothiocyanates and nucleophiles.

Pillar 2: Key Reaction Pathways of Quinoxaline Isothiocyanates

The versatile reactivity of the isothiocyanate group allows for its participation in a variety of chemical transformations. The two most prominent and synthetically useful reaction types are nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions: The Gateway to Thiourea and Thiocarbamate Derivatives

The most common and synthetically valuable reaction of isothiocyanates is their addition reaction with nucleophiles.[13] This reaction pathway provides a straightforward and high-yielding route to a diverse range of derivatives.

2.1.1. Reaction with Amines to Form Thioureas:

The reaction of a quinoxaline isothiocyanate with a primary or secondary amine is a robust and highly efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively.[14][15] This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.[16]

-

Causality in Experimental Choice: The choice of amine is critical as it directly dictates the final structure and properties of the resulting thiourea derivative. A wide array of commercially available primary and secondary amines allows for the generation of large and diverse chemical libraries for screening purposes. The reaction is typically carried out in a polar aprotic solvent like DMF, acetonitrile, or THF at room temperature or with gentle heating to ensure complete conversion.

2.1.2. Reaction with Alcohols and Phenols to Form Thiocarbamates:

Quinoxaline isothiocyanates can also react with alcohols and phenols to yield thiocarbamates.[17][18][19] This reaction is generally slower than the reaction with amines and may require the use of a base catalyst to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

-

Expert Insight: The reaction with alcohols can sometimes be sluggish. In such cases, the use of a stronger base, such as sodium hydride, can facilitate the formation of the corresponding alkoxide, which is a much more potent nucleophile. However, care must be taken to avoid side reactions, especially with sensitive substrates.

Cycloaddition Reactions: Building Complex Heterocyclic Scaffolds

Isothiocyanates can also participate in cycloaddition reactions, serving as versatile building blocks for the synthesis of various heterocyclic systems.[20][21][22] These reactions offer a powerful strategy for constructing complex molecular architectures from relatively simple starting materials.

-

[4+2] Cycloaddition (Diels-Alder Type Reactions): While less common for simple isothiocyanates, activated isothiocyanates can participate as dienophiles in Diels-Alder reactions.

-

[3+2] Cycloaddition (1,3-Dipolar Cycloadditions): Isothiocyanates can react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.

-

[2+2] Cycloaddition Reactions: The reaction of isothiocyanates with electron-rich alkenes or alkynes can lead to the formation of four-membered rings.

These cycloaddition pathways open up avenues for the synthesis of novel quinoxaline-fused or quinoxaline-substituted heterocyclic compounds with potential biological activities.

Pillar 3: Experimental Protocols and Data Presentation

To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for the synthesis of a key quinoxaline isothiocyanate intermediate and its subsequent conversion to a thiourea derivative.

Synthesis of a Representative Quinoxaline Isothiocyanate

The synthesis of quinoxaline isothiocyanates can be achieved through several methods. A common and reliable approach involves the reaction of the corresponding quinoxaline amine with thiophosgene or a thiophosgene equivalent.[9] However, due to the high toxicity of thiophosgene, alternative, safer methods are often preferred. One such method involves the use of carbon disulfide in the presence of a coupling agent.[23] A more recent and milder method utilizes phenyl chlorothionoformate.[24]

Step-by-Step Protocol: Synthesis of 2-Isothiocyanatoquinoxaline

-

Reactant Preparation: To a solution of 2-aminoquinoxaline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of phenyl chlorothionoformate (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-isothiocyanatoquinoxaline.

Synthesis of a Quinoxaline-Thiourea Derivative

The following protocol details the synthesis of a thiourea derivative from a quinoxaline isothiocyanate and a primary amine.

Step-by-Step Protocol: Synthesis of 1-(Quinoxalin-2-yl)-3-phenylthiourea

-

Reactant Preparation: In a round-bottom flask, dissolve 2-isothiocyanatoquinoxaline (1.0 mmol) in anhydrous acetonitrile (10 mL).

-

Reagent Addition: To this solution, add aniline (1.0 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution upon formation.

-

Work-up and Purification: If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired 1-(quinoxalin-2-yl)-3-phenylthiourea.

Data Presentation: Characterization of a Representative Thiourea Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) |

| 1-(Quinoxalin-2-yl)-3-phenylthiourea | C15H12N4S | 280.35 | 198-200 | 10.45 (s, 1H), 10.21 (s, 1H), 9.28 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 8.0 Hz, 1H), 7.80-7.70 (m, 2H), 7.65 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.8 Hz, 2H), 7.20 (t, J = 7.4 Hz, 1H) | 181.2, 152.8, 144.5, 142.1, 140.3, 139.5, 130.8, 129.5, 129.2, 128.8, 125.1, 124.3 |

Mandatory Visualizations

Diagram 1: General Reaction Scheme for Nucleophilic Addition to Quinoxaline Isothiocyanate

Caption: Nucleophilic addition to a quinoxaline isothiocyanate.

Diagram 2: Experimental Workflow for the Synthesis of Quinoxaline-Thiourea Derivatives

Caption: Workflow for quinoxaline-thiourea synthesis.

Conclusion and Future Outlook

The isothiocyanate group, when attached to a quinoxaline scaffold, provides a versatile handle for the synthesis of a wide range of derivatives. The predictable and efficient reactivity of this functional group, primarily through nucleophilic addition reactions, makes it an invaluable tool for medicinal chemists. The resulting thiourea and thiocarbamate derivatives have shown significant promise as biologically active agents. Further exploration of the cycloaddition reactions of quinoxaline isothiocyanates could lead to the discovery of novel and complex heterocyclic systems with unique pharmacological profiles. As our understanding of the biological targets of these compounds grows, the strategic application of the chemistry described in this guide will undoubtedly continue to fuel the development of new and effective therapeutics.

References

- An in-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups - Benchchem. (n.d.).

- Utility of isothiocyanates in heterocyclic synthesis: Sulfur Letters - Taylor & Francis Online. (n.d.).

- THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. (1993). Organic Preparations and Procedures International, 25(1), 83-90.

- Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem. (n.d.).

- Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing). (n.d.).

- Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate | Request PDF - ResearchGate. (n.d.).

- Isothiocyanates in Heterocyclic Synthesis - Google Books. (n.d.).

- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.).

- Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate | Organic Letters - ACS Publications. (n.d.).

- Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC. (n.d.).

- Isothiocyanates: translating the power of plants to people - PMC - PubMed Central. (n.d.).

- Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C S or C O Bond - PubMed. (2021).

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A. (2021).

- The Role of Isothiocyanates in Modern Chemical Synthesis. (n.d.).

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (n.d.).

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[25]. - ResearchGate. (n.d.). Retrieved from

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (n.d.).

- Cycloaddition-elimination reactions of Freund's "methyl isothiocyanate sulfide" with electrophilic nitriles - American Chemical Society. (n.d.).

- Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed. (n.d.).

- THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES - Taylor & Francis Online. (2009).

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. (n.d.).

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).

- Synthesis and biological activity of quinoxaline derivatives. (2024).

- A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC. (2024).

- From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes | Journal of the American Chemical Society - ACS Publications. (2020).

- Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (n.d.).

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.).

- Synthetic pathway to prepare quinoxaline derivatives (9) using CAN as a catalyst. … - ResearchGate. (n.d.).

- Previous synthesis of isothiocyanates via a dipolar cycloaddition approach. - ResearchGate. (n.d.).

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).

- Biological activity of quinoxaline derivatives - ResearchGate. (n.d.).

- Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017).

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (n.d.).

- Preparation of thioureas from isothiocyanates and amines or ammonia. - ResearchGate. (n.d.).

- Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.).

- SAR and potent compounds of quinoxaline derivatives. - ResearchGate. (n.d.).

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed. (n.d.).

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.).

- Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (n.d.).

- Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development. (n.d.).

- Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry - Benchchem. (n.d.).

- Isothiocyanate - Wikipedia. (n.d.).

- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. (n.d.).

- Ahmed KHAMES | Associate profesore | Chemistry | Research profile - ResearchGate. (n.d.).

- Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.).

Foreword: The Strategic Union of Quinoxaline and Isothiocyanate Functionality

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a "privileged structure," a framework that is recurrent in a multitude of biologically active compounds.[1][2] Exhibiting a broad spectrum of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—quinoxalines are a cornerstone of modern drug discovery.[1][3][4][5][6][7] The strategic introduction of an isothiocyanate (-N=C=S) group onto this versatile core unlocks a new dimension of chemical reactivity and therapeutic potential. The isothiocyanate functional group is a potent electrophile, renowned for its well-defined reactions with nucleophiles, making it an invaluable tool for covalent modification of biological targets and for the synthesis of diverse compound libraries.[8][9][26]

This technical guide serves as a comprehensive treatise on the chemical reactivity of the isothiocyanate moiety when integrated into the quinoxaline system. We will dissect the electronic underpinnings of this reactivity, navigate the principal reaction pathways, and furnish validated experimental methodologies. This document is designed to empower researchers to harness the synthetic potential of quinoxaline isothiocyanates in the pursuit of novel therapeutic agents.

Pillar 1: The Electrophilic Heart of the Isothiocyanate Group

The chemical behavior of the isothiocyanate group is dominated by the pronounced electrophilic character of its central carbon atom.[8][11][12] This electrophilicity is a consequence of the polarization of the N=C and C=S double bonds, driven by the electronegativity of the flanking nitrogen and sulfur atoms. This electronic arrangement renders the carbon highly susceptible to attack by a wide range of nucleophiles.[8][11]

The reactivity of a quinoxaline-appended isothiocyanate is further modulated by several key factors:

-

Influence of the Quinoxaline Core: The quinoxaline ring system is inherently electron-deficient. This characteristic serves to amplify the electrophilicity of the isothiocyanate carbon, making it a more "active" electrophile compared to isothiocyanates attached to electron-donating aromatic systems.

-

Positional Isomerism and Steric Effects: The specific attachment point of the isothiocyanate group on the quinoxaline ring, along with the presence of adjacent substituents, can introduce steric hindrance. This can influence the accessibility of the electrophilic center to incoming nucleophiles, thereby affecting reaction kinetics.

-

Reaction Environment: The choice of solvent is a critical parameter. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically preferred as they effectively solvate ionic intermediates without interfering with the nucleophile, thus facilitating the desired reaction.

Pillar 2: Dominant Reaction Trajectories for Quinoxaline Isothiocyanates

The isothiocyanate group's rich chemistry is primarily defined by two major classes of reactions: nucleophilic additions and cycloadditions. These pathways provide robust and versatile strategies for molecular elaboration.

Nucleophilic Addition: A Gateway to Diverse Scaffolds

The reaction of isothiocyanates with nucleophiles is the most synthetically exploited pathway, offering efficient and often quantitative conversion to valuable derivatives.[13]

2.1.1. Reaction with Amines: The Premier Route to Thioureas

The condensation of a quinoxaline isothiocyanate with primary or secondary amines is the quintessential method for synthesizing substituted thioureas.[14][15] This reaction is characterized by its high efficiency and broad scope. The mechanism involves the direct attack of the amine's lone pair of electrons on the isothiocyanate carbon, leading to the formation of a highly stable thiourea linkage.[16]

-

Rationale in Experimental Design: The vast commercial availability of diverse primary and secondary amines allows for the rapid generation of extensive thiourea libraries. This is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. These reactions are typically conducted in polar aprotic solvents at ambient or slightly elevated temperatures to drive the reaction to completion.

2.1.2. Reaction with Alcohols and Phenols: Accessing Thiocarbamates

Quinoxaline isothiocyanates also engage with alcohols and phenols to produce thiocarbamates.[17][18][19] These reactions are generally less facile than those with amines and often necessitate the use of a base to generate the more nucleophilic alkoxide or phenoxide species.

-

Field-Proven Insight: The reaction with less reactive alcohols can be accelerated by employing a strong, non-nucleophilic base, such as sodium hydride, to generate the alkoxide in situ. This significantly enhances the rate of nucleophilic attack. However, careful control of reaction conditions is paramount to prevent potential side reactions.

Cycloaddition Reactions: Constructing Complex Heterocycles

Beyond simple additions, isothiocyanates are valuable partners in cycloaddition reactions, enabling the construction of more complex heterocyclic frameworks.[20][21][22] This capability allows for significant leaps in molecular complexity from simple precursors.

-

[3+2] Cycloadditions: Isothiocyanates can react with 1,3-dipolar species like azides or nitrile oxides to forge five-membered heterocyclic rings.

-

[4+2] and [2+2] Cycloadditions: While less common, the isothiocyanate C=S bond can act as a dienophile or a dipolarophile in Diels-Alder and other cycloaddition reactions, particularly when activated by the electron-withdrawing quinoxaline ring.[22][27]

These cycloaddition strategies provide powerful tools for synthesizing novel, densely functionalized quinoxaline-containing heterocycles for biological screening.

Pillar 3: Validated Methodologies and Data Visualization

This section provides actionable, step-by-step protocols for the synthesis of a key quinoxaline isothiocyanate intermediate and its subsequent elaboration into a thiourea derivative, ensuring reproducibility and reliability.

Synthesis of a Quinoxaline Isothiocyanate Intermediate

While the classic method for isothiocyanate synthesis involves the use of the highly toxic thiophosgene,[9] safer and more accessible alternatives are now standard practice. The use of reagents like phenyl chlorothionoformate offers a milder and more practical approach.[24]

Step-by-Step Protocol: Synthesis of 3-Isothiocyanatoquinoxalin-2(1H)-one

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 3-aminoquinoxalin-2(1H)-one (1.0 mmol) in 15 mL of anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.5 mmol) to the suspension and stir for 10 minutes at room temperature.

-

Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add a solution of phenyl chlorothionoformate (1.2 mmol) in 5 mL of anhydrous dichloromethane dropwise over a period of 20 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with 20 mL of dichloromethane and wash sequentially with 1N HCl (2 x 15 mL), water (2 x 15 mL), and brine (15 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 3-isothiocyanatoquinoxalin-2(1H)-one.

Synthesis of a Quinoxaline-Thiourea Derivative

The following protocol exemplifies the straightforward and high-yielding nature of thiourea formation from an isothiocyanate.

Step-by-Step Protocol: Synthesis of 1-(4-Fluorobenzyl)-3-(2-oxo-1,2-dihydroquinoxalin-3-yl)thiourea

-

Reactant Preparation: Dissolve 3-isothiocyanatoquinoxalin-2(1H)-one (1.0 mmol) in 10 mL of anhydrous acetonitrile in a round-bottom flask.

-

Reagent Addition: Add 4-fluorobenzylamine (1.0 mmol) to the solution at room temperature.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours, often signaled by the formation of a precipitate. Monitor by TLC until the starting isothiocyanate is consumed.

-

Work-up and Purification: Collect the precipitated product by vacuum filtration. Wash the solid with a small amount of cold acetonitrile and dry under high vacuum to afford the analytically pure 1-(4-fluorobenzyl)-3-(2-oxo-1,2-dihydroquinoxalin-3-yl)thiourea.

Data Presentation: Characterization of a Representative Thiourea

| Compound ID | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | Key 1H NMR Signals (DMSO-d6, δ ppm) |

| QN-TU-01 | C16H13FN4OS | 328.37 | 95 | 235-237 | 12.1 (s, 1H), 10.2 (s, 1H), 8.6 (t, 1H), 8.1 (s, 1H), 7.2-7.4 (m, 6H), 4.8 (d, 2H) |

Mandatory Visualizations

Diagram 1: Core Reactivity of the Quinoxaline-Isothiocyanate Moiety

Caption: Nucleophilic attack on the electrophilic carbon of a quinoxaline isothiocyanate.

Diagram 2: Synthetic Workflow from Amine to Thiourea

Caption: A streamlined workflow for the synthesis and analysis of quinoxaline-thioureas.

Concluding Remarks and Future Directions

The quinoxaline-isothiocyanate scaffold represents a synthetically tractable and biologically relevant platform for modern drug discovery. The predictable and efficient reactivity of the isothiocyanate group, particularly in the formation of thioureas, provides an invaluable entry point for generating chemical diversity. The insights and protocols detailed within this guide are intended to serve as a practical resource for chemists to fully exploit this reactivity. Future research in this area will likely focus on expanding the scope of cycloaddition reactions to build novel polycyclic systems and on applying these reactive intermediates in the context of covalent inhibitor design and chemical probe development to further unravel complex biological processes.

References

-

An in-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups - Benchchem. (n.d.). Retrieved from

-

Utility of isothiocyanates in heterocyclic synthesis: Sulfur Letters: Vol 25, No 5. (n.d.). Taylor & Francis Online. Retrieved from

-

Katritzky, A. R., Bernard, M. K., Long, Q.-H., Xie, L., Malhotra, N., & Beltzer, M. (1993). THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. Organic Preparations and Procedures International, 25(1), 83–90.

-

Reaction mechanism of acetyl isothiocyanate with primary amines. (n.d.). Benchchem. Retrieved from

-

Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. (n.d.). Chemical Communications (RSC Publishing). Retrieved from

-

Synthesis of Some New Heterocycles Derived from Phenylacetyl Isothiocyanate. (n.d.). ResearchGate. Retrieved from

-

Sharma, S., & Sharma, S. (n.d.). Isothiocyanates in Heterocyclic Synthesis. Google Books. Retrieved from

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved from

-

Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. (n.d.). Organic Letters - ACS Publications. Retrieved from

-

Physiological relevance of covalent protein modification by dietary isothiocyanates. (n.d.). PMC. Retrieved from

-

Isothiocyanates: translating the power of plants to people. (n.d.). PMC - PubMed Central. Retrieved from

-

Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond. (2021). PubMed. Retrieved from

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances (RSC Publishing). doi:10.1039/D0RA10436A. Retrieved from

-

The Role of Isothiocyanates in Modern Chemical Synthesis. (n.d.). Retrieved from

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved from

-

Reaction of isothiocyanates with nucleophiles. (n.d.). ResearchGate. Retrieved from

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved from

-

Cycloaddition-elimination reactions of Freund's "methyl isothiocyanate sulfide" with electrophilic nitriles. (n.d.). American Chemical Society. Retrieved from

-

Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18–23.

-

THE REACTIONS OF SOME ALKOXYCARBONYL ISOTHIOCYANATES WITH ALCOHOLS, PHENOLS AND AMINES. (2009). Taylor & Francis Online. Retrieved from

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central. Retrieved from

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI. Retrieved from

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from

-

Synthesis and biological activity of quinoxaline derivatives. (2024). Retrieved from

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). PMC. Retrieved from

-

From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes. (2020). Journal of the American Chemical Society - ACS Publications. Retrieved from

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved from

-

New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). Retrieved from

-

Synthetic pathway to prepare quinoxaline derivatives (9) using CAN as a catalyst. (n.d.). ResearchGate. Retrieved from

-

Previous synthesis of isothiocyanates via a dipolar cycloaddition approach. (n.d.). ResearchGate. Retrieved from

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Retrieved from

-

Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from

-

Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PMC - PubMed Central. Retrieved from

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). NIH. Retrieved from

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from

-

SAR and potent compounds of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from

-

Sharma, A., Deep, A., Marwaha, M. G., & Marwaha, R. K. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927–948.

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (n.d.). Retrieved from

-

Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. Retrieved from

-

Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. (n.d.). Benchchem. Retrieved from

-

Isothiocyanate. (n.d.). In Wikipedia. Retrieved from

-

Isocyanates and Isothiocyanates. (n.d.). CAMEO Chemicals - NOAA. Retrieved from

-

Ahmed KHAMES. (n.d.). ResearchGate. Retrieved from

-

Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. Retrieved from

Sources

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Isothiocyanates in Heterocyclic Synthesis - Satish Sharma, Satyavan Sharma - Google Books [books.google.com.sg]

- 22. Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 25. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 26. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

Solubility and Stability of Quinoxaline, 6-isothiocyanato- in Biological Buffers: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, 6-isothiocyanato- (CAS: 135306-56-8, MW: 187.22 g/mol ) is a heterocyclic compound featuring a quinoxaline scaffold and a reactive isothiocyanate (ITC) functional group.[1][2] The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds, while the ITC group is known for its potent, often covalent, interactions with biological nucleophiles.[3][4] This dual functionality makes it a molecule of interest for probe development and covalent drug discovery. However, the very reactivity that makes the isothiocyanate group attractive also renders it inherently unstable in aqueous environments, particularly the buffered solutions used in virtually all biological and preclinical assays. This guide provides a comprehensive framework for characterizing the aqueous solubility and stability of Quinoxaline, 6-isothiocyanato-. We will move beyond mere protocol recitation to explain the underlying chemical principles, enabling researchers to design robust, self-validating experiments and accurately interpret their findings.

Physicochemical Profile and Foundational Concepts

Quinoxaline, 6-isothiocyanato- is comprised of a planar, aromatic quinoxaline ring system and an electrophilic isothiocyanate moiety (-N=C=S).

-

Quinoxaline Core: This bicyclic heteroaromatic system is relatively hydrophobic. The two nitrogen atoms are weakly basic, meaning their protonation state, and thus the molecule's overall charge and solubility, can be influenced by the pH of the medium.[5]

-

Isothiocyanate (ITC) Group: This functional group is the primary driver of the compound's chemical reactivity and, consequently, its instability. The central carbon atom is highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis) and other nucleophiles present in biological systems and buffers (e.g., primary amines, thiols).[6][7]

Understanding the interplay between these two moieties is critical. While the quinoxaline core dictates the baseline solubility, the ITC group governs the compound's chemical half-life in solution. An inaccurate assessment of either property can lead to profound misinterpretation of bioassay data, including falsely low potency readings or inconsistent results.[8]

Aqueous Solubility Profiling

A compound's solubility dictates its maximum achievable concentration in an assay, directly impacting dose-response curves and the determination of key pharmacological parameters.[9] For compounds like Quinoxaline, 6-isothiocyanato-, which are typically stored in DMSO, it is crucial to assess both kinetic and equilibrium solubility.

Causality Behind Experimental Choices

-

Kinetic vs. Equilibrium Solubility: Kinetic solubility measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[9] This mimics the conditions of most high-throughput screening (HTS) and in vitro assays. Equilibrium solubility, conversely, is the true saturation concentration of a compound after an extended incubation period, which is more relevant for pre-formulation and dosing studies.[9]

-

Buffer Selection: We will use two common biological buffers to illustrate the methodology: Phosphate-Buffered Saline (PBS) at pH 7.4 and Tris-HCl at pH 7.4. PBS is a non-nucleophilic buffer, making it an excellent choice for assessing baseline solubility and hydrolytic stability. Tris, however, contains a primary amine and can act as a nucleophile, potentially reacting with the isothiocyanate group.[10][11] Comparing results between these buffers can provide initial clues about the compound's reactivity.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

Nephelometry provides a high-throughput method to detect the formation of precipitate by measuring light scattering.[12][13]

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Quinoxaline, 6-isothiocyanato- in 100% DMSO.

-

Plate Setup: In a clear 96-well microplate, add 198 µL of the desired biological buffer (e.g., PBS, pH 7.4) to wells in columns 2 through 12. Add 200 µL of buffer to column 1 (blank).

-

Compound Addition & Serial Dilution:

-

Add 4 µL of the 10 mM DMSO stock to the wells in column 12. This creates a starting concentration of 200 µM with 2% DMSO.

-

Mix thoroughly by pipetting up and down.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing, then 100 µL from column 11 to column 10, and so on, down to column 2. Discard the final 100 µL from column 2.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours, protected from light.[12]

-

Measurement: Measure light scattering using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is reported as the kinetic solubility.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Compound | Buffer System | pH | Temperature (°C) | Method | Solubility (µM) |

| Quinoxaline, 6-isothiocyanato- | PBS | 7.4 | 25 | Nephelometry | Experimental Value |

| Quinoxaline, 6-isothiocyanato- | Tris-HCl | 7.4 | 25 | Nephelometry | Experimental Value |

| Quinoxaline, 6-isothiocyanato- | Acetate Buffer | 4.5 | 37 | Equilibrium Shake-Flask | Experimental Value |

| Quinoxaline, 6-isothiocyanato- | Phosphate Buffer | 6.8 | 37 | Equilibrium Shake-Flask | Experimental Value |

Chemical Stability Assessment

The stability of Quinoxaline, 6-isothiocyanato- is paramount. Degradation in the assay buffer will lead to a lower-than-intended concentration of the active compound, artificially reducing its apparent potency.

Proposed Degradation Pathways

The primary routes of degradation in biological buffers are hydrolysis and reaction with nucleophilic buffer components.

-